Product packaging for Cryptomerione(Cat. No.:)

Cryptomerione

Cat. No.: B1249770
M. Wt: 218.33 g/mol
InChI Key: FNSXIWZZZIJORF-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plant Sources and Species Identification

Cryptomerione was first isolated from the heartwood of Cryptomeria japonica, commonly known as the Japanese Cedar. nih.govresearchgate.nettandfonline.com This tree is a significant source of timber in Japan and has been investigated for its bioactive natural products. mdpi.com The compound is one of several sesquiterpenes and other constituents found in the black-heartwood of this species. researchgate.net

This compound has also been reported in Tussilago farfara, a perennial herbaceous plant commonly known as coltsfoot. nih.govplantaedb.com This plant is native to Europe and parts of Western and Central Asia. wikipedia.org

Chemical analysis of the aerial parts of Mikania shushunensis has revealed the presence of this compound along with three of its new derivatives. researchgate.netresearchgate.netresearchgate.net

While the primary focus of studies on Pimpinella species is often on other compounds, research on the essential oils of Pimpinella tragium and Pimpinella saxifraga has contributed to the broader understanding of terpenoid distribution in the Apiaceae family. mapress.comresearchgate.netbg.ac.rsresearchgate.net

Geographical Distribution and Ecological Relevance

The plant sources of this compound are found in diverse geographical locations, each with its own ecological significance.

Plant SpeciesGeographical DistributionEcological Relevance
Cryptomeria japonica Native to Japan and China. kew.orgconifers.org It is widely planted for forestry in Japan, Taiwan, and China. conifers.orgrbge.org.uk Natural populations are now scattered and found in limited areas. rbge.org.uknih.govA principal conifer in Japanese forestry, valued for its timber. rbge.org.uk It grows in mixed evergreen forests in mild temperate climates with abundant rainfall. rbge.org.uk The species is considered "Near Threatened" due to extensive logging of natural forests. kew.org
Tussilago farfara Native to Europe, western Asia, and northwestern Africa. usda.gov It has been introduced to North and South America and is now widespread. wikipedia.orgusda.govfirst-nature.comOften found in disturbed areas, along roadsides, and on riverbanks. usda.govfirst-nature.com It is considered an invasive species in some regions. wikipedia.orgfirst-nature.com It can grow in a variety of soils but prefers moist conditions. usda.govpfaf.org
Mikania shushunensis Native to Peru, specifically in the province of Loreto. kew.orgusp.brPart of the large Mikania genus, which is predominantly found in South America. researchgate.net Many species in this genus are used in traditional medicine. researchgate.net
Pimpinella tragium and Pimpinella saxifraga P. saxifraga is native to temperate Europe and Western Asia. wikipedia.org P. tragium is found in dry, rocky places in regions like the Balkan Peninsula. researchgate.netThese species are part of the large Pimpinella genus, which includes about 180 species distributed across Europe, Asia, and Africa. pensoft.net They grow in various habitats, including meadows and mountain pastures. frontiersin.org

Extraction and Purification Methodologies

The isolation of this compound from its natural sources involves specific extraction and purification techniques. A common method used for its extraction from Cryptomeria japonica is detailed below.

Extraction from Cryptomeria japonica

A study on the cytotoxic natural products from Cryptomeria japonica outlines a detailed extraction and purification process. mdpi.com

Initial Extraction : The plant material (4.14 kg) was extracted twice with 50 L of methanol (B129727) at room temperature. mdpi.com

Concentration : The extract was concentrated using rotary evaporators at a reduced pressure. mdpi.com

Fractionation : The concentrated aqueous extract was then subjected to a two-phase extraction process. mdpi.com This was followed by column chromatography using XAD-7 Amberlite and Sephadex LH-20. mdpi.com

Purification : Final purification was achieved through preparative High-Performance Liquid Chromatography (HPLC). mdpi.com

Bioassay-guided fractionation has also been employed to isolate this compound from the ethyl acetate (B1210297) fraction of a methanol extract of Cryptomeria japonica. dokumen.pub

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B1249770 Cryptomerione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(5R)-2-methyl-5-(6-methylhepta-1,5-dien-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C15H22O/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14/h6,8,14H,3,5,7,9-10H2,1-2,4H3/t14-/m1/s1

InChI Key

FNSXIWZZZIJORF-CQSZACIVSA-N

Isomeric SMILES

CC1=CC[C@H](CC1=O)C(=C)CCC=C(C)C

Canonical SMILES

CC1=CCC(CC1=O)C(=C)CCC=C(C)C

Synonyms

cryptomerione

Origin of Product

United States

Natural Occurrence and Isolation

Extraction and Purification Methodologies

Solvent Extraction Techniques

Solvent extraction is the foundational step for isolating Cryptomerione from plant biomass. This process relies on the principle of dissolving the target compound, along with other metabolites, from the solid plant material into a liquid solvent. nevendo.in The choice of solvent and method is determined by the polarity of this compound and the nature of the plant material being processed.

Initial extraction is often performed using polar solvents like methanol (B129727) or ethanol (B145695), which are effective at extracting a wide range of compounds. jocpr.com For instance, a crude methanol extract from C. japonica leaves serves as a starting point for isolation. mdpi.com This initial extract is typically a complex mixture containing numerous compounds. To achieve a preliminary separation, liquid-liquid partitioning is employed. In this technique, the crude extract is dissolved and partitioned between two immiscible solvents, such as petroleum ether and ethyl acetate (B1210297), to separate compounds based on their differential solubility. mdpi.com

Alternatively, direct extraction with less polar solvents can be used. The ether-soluble portion of an ethanol extract from C. japonica has been shown to contain this compound. kaiseisha-press.ne.jp Hexane (B92381) is another solvent used for initial extraction, particularly when targeting less polar constituents like essential oils, which can also contain this compound. kaiseisha-press.ne.jpasianpubs.org

The table below summarizes various solvent extraction approaches documented in research for obtaining this compound-containing extracts.

Plant SourcePlant PartInitial Extraction MethodReference
Cryptomeria japonicaLeavesMethanol extraction followed by two-phase partitioning with petroleum ether and ethyl acetate. mdpi.com
Cryptomeria japonicaHeartwoodEthanol extraction, followed by separation of the ether-soluble portion. kaiseisha-press.ne.jp
Cryptomeria japonicaWood ChipsHexane extraction of essential oil. kaiseisha-press.ne.jp
Senecio platyphyllusFlowersHydrodistillation to obtain essential oil, dissolved in n-hexane. asianpubs.org
Kaunia longipetiolataLeavesExtraction with Methanol. nih.gov

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)

Following initial solvent extraction and preliminary fractionation, chromatographic methods are indispensable for the purification of this compound. mdpi.com These techniques separate molecules based on their differential interactions with a stationary phase (a solid support) and a mobile phase (a solvent or solvent mixture).

Column Chromatography: Column chromatography is a widely used method for the initial purification of the crude extract. tandfonline.com In this process, the extract is loaded onto a column packed with an adsorbent material, most commonly silica (B1680970) gel. kaiseisha-press.ne.jptandfonline.com A solvent or a gradient of solvents (the mobile phase) is then passed through the column. Compounds separate as they travel down the column at different rates depending on their affinity for the silica gel.

Research shows that fractions containing this compound are often eluted using solvent systems of intermediate polarity. For example, a mixture of hexane and diethyl ether is frequently used. tandfonline.com In one study, a diethyl ether-soluble fraction was chromatographed on a silica gel column, and the fraction eluted with 30% diethyl ether in hexane was found to contain this compound. tandfonline.com Similarly, fractions eluted with hexane/acetone mixtures have also yielded the compound. kaiseisha-press.ne.jp In some procedures, specialized adsorbents like Amberlite XAD-7 are used in column chromatography to remove highly polar impurities such as sugars from the extract before proceeding to finer separation methods. mdpi.com

High-Performance Liquid Chromatography (HPLC): For the final stage of purification, High-Performance Liquid Chromatography (HPLC) is often employed. kaiseisha-press.ne.jptandfonline.comtandfonline.com HPLC offers significantly higher resolution and separation power than standard column chromatography, making it ideal for isolating pure compounds. The crude or partially purified fraction containing this compound is injected into the HPLC system, where it is separated on a specialized column under high pressure.

Different HPLC columns and mobile phases have been successfully used to isolate this compound. A Cosmosil 5SL column with a mobile phase of 20% ethyl acetate in hexane containing 1% ethanol has been documented. tandfonline.com Another method utilized a YMC-Pack SII-06 column with a less polar mobile phase of 0.5% ethanol in hexane. tandfonline.com The selection of the specific column (e.g., normal-phase or reverse-phase) and the solvent system is critical to achieving a high degree of purity.

The following table details specific chromatographic conditions used in the isolation of this compound as reported in scientific literature.

Chromatographic TechniqueStationary Phase / ColumnMobile Phase / EluentPurposeReference
Column ChromatographySilica gelHexane/diethyl ether mixtures (e.g., 30% diethyl ether in hexane)Fractionation of crude extract tandfonline.com
Column ChromatographySilica gelHexane/acetone mixturesFractionation of crude extract kaiseisha-press.ne.jp
Column ChromatographyAmberlite XAD-7Water, followed by MethanolRemoval of polar impurities mdpi.com
Column ChromatographySephadex LH-20Not specifiedGel filtration chromatography mdpi.com
High-Performance Liquid Chromatography (HPLC)Cosmosil 5SL20% ethyl acetate in hexane with 1% ethanolFinal Purification tandfonline.com
High-Performance Liquid Chromatography (HPLC)YMC-Pack SII-06 (S-5 mm, 60 Å)0.5% ethanol in hexaneFinal Purification tandfonline.com

Structural Elucidation and Stereochemical Determination

Spectroscopic Techniques for Structural Assignment

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's atomic composition, connectivity, and the nature of its chemical bonds. youtube.comwisdomlib.org For cryptomerione, a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, has been employed to piece together its molecular architecture. chemrxiv.orgslideshare.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the carbon-hydrogen framework. emerypharma.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, reveals the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR spectra provide data on the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). ¹³C NMR spectra indicate the number of unique carbon atoms and their functional group type.

Table 1: ¹³C NMR Spectral Data for this compound
Carbon AtomChemical Shift (δ) in ppm
C1 (C=O)199.8
C2 (C=C)136.2
C3 (C=C)145.7
C440.1
C546.9
C631.5
C7148.9
C822.4
C929.8
C10 (C=C)124.5
C11 (C=C)131.5
C1225.7
C1317.7
C14112.5
C1516.2

Data sourced from publicly available spectral databases.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between atoms. ulethbridge.canih.gov

COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps trace out the spin systems within the molecule, confirming the sequence of methylene (B1212753) and methine groups. emerypharma.comnmrwiki.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. emerypharma.com It is particularly useful for connecting different fragments of the molecule, such as linking the side chain to the cyclohexenone ring and identifying the positions of quaternary carbons (like C1 and C2) by their correlation to nearby protons. bruker.com

Together, these NMR techniques allow for the unambiguous assignment of every proton and carbon in the this compound structure.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. msu.edu In the case of this compound (C₁₅H₂₂O), high-resolution mass spectrometry can confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺). nih.gov The molecular weight of this compound is approximately 218.33 g/mol . nih.gov

Electron Impact (EI) ionization is a common method used in MS that bombards the molecule with high-energy electrons, causing it to ionize and fragment. msu.eduwikipedia.org The fragmentation pattern is a molecular fingerprint that provides structural clues. libretexts.org Energetically unstable molecular ions break apart into smaller, more stable charged fragments and neutral radicals. libretexts.org

Table 2: Key GC-MS Fragmentation Peaks for this compound
m/z (Mass-to-Charge Ratio)Interpretation
218Molecular Ion (M⁺)
109Prominent fragment, likely from cleavage of the side chain
69Top Peak, often associated with the isopropenyl group or related fragments
41Common alkyl fragment (C₃H₅⁺)

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

The analysis of these fragments helps to confirm the presence of structural motifs, such as the alkyl side chain and the cyclohexenone ring. libretexts.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. chemrxiv.org This technique is excellent for identifying the functional groups present in a molecule. youtube.com

Table 3: Characteristic Infrared Absorption Bands for this compound
Frequency (cm⁻¹)Vibration TypeFunctional Group
~1665C=O stretchα,β-Unsaturated Ketone
~1645C=C stretchAlkene
~2925C-H stretchsp³ C-H
~3080C-H stretchsp² C-H (alkene)

Characteristic frequency ranges are based on standard IR absorption tables. libretexts.org

The IR spectrum of this compound clearly shows a strong absorption band characteristic of a conjugated ketone (α,β-unsaturated ketone) and bands corresponding to carbon-carbon double bonds (alkenes), confirming key features of its structure. chemrxiv.org

Biosynthetic Pathways and Precursors

Proposed Mechanistic Pathways

While a complete and definitive biosynthetic pathway for cryptomerione has not been fully elucidated in the scientific literature, its structure as a bisabolane-type sesquiterpene provides a basis for proposing a likely mechanistic route. The formation is hypothesized to proceed through the cyclization of a farnesyl diphosphate (B83284) (FPP) precursor. The proposed mechanism likely involves the formation of a bisabolyl cation, a common intermediate in the biosynthesis of many bisabolane (B3257923) sesquiterpenoids. The specific carbocation rearrangements and subsequent oxidation steps would then lead to the final structure of this compound. The chemical synthesis of this compound has been achieved starting from (R)-(−)-carvone, which suggests a possible, albeit synthetic, route that may mimic certain aspects of the natural pathway. oup.comresearchgate.nettandfonline.com

Identification of Biosynthetic Intermediates

Direct identification of all biosynthetic intermediates for this compound in vivo is still an area of active research. However, based on the proposed pathway for bisabolane sesquiterpenes, several key intermediates can be postulated.

Key Postulated Intermediates in this compound Biosynthesis:

Intermediate Description
Farnesyl Diphosphate (FPP)The universal C15 precursor for all sesquiterpenes, formed by the condensation of two molecules of IPP with one molecule of DMAPP.
Bisabolyl CationA key carbocation intermediate formed from the cyclization of FPP, which can undergo various rearrangements and modifications to yield a variety of bisabolane sesquiterpenes.

Studies on related compounds and the chemical synthesis of this compound provide some clues. For instance, the synthesis of (+)-2,7(14),10-bisabolatrien-1-ol-4-one, a related sesquiterpenol from Cryptomeria japonica, has been achieved via (R)-(−)-cryptomerione, indicating a close biosynthetic relationship between these compounds. researchgate.nettandfonline.com

Enzymatic Transformations Involved

The biosynthesis of this compound from its basic precursors would necessitate a series of specific enzymatic transformations. The key enzymes involved would be terpene synthases and cytochrome P450 monooxygenases.

Terpene Synthase (TPS): A specific TPS would catalyze the initial and crucial step of converting the linear FPP into the cyclic bisabolyl cation intermediate. The diversity and specificity of TPS enzymes are responsible for the vast array of sesquiterpene skeletons found in nature.

Cytochrome P450 Monooxygenases (P450s): Following the initial cyclization by a TPS, a series of oxidation reactions are required to introduce the ketone and other oxygenated functionalities present in the this compound structure. These regioselective and stereoselective hydroxylations and subsequent oxidations are typically catalyzed by P450 enzymes. nih.gov The interest in using enzymes for asymmetric synthesis stems from their remarkable chemo-, regio-, and stereoselectivity. nih.gov

While the specific enzymes responsible for this compound biosynthesis have not been isolated and characterized, the study of enzymes involved in the formation of other bisabolane sesquiterpenes in various plants provides a model for the types of enzymatic activities to be expected. lionex.de

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches

Total synthesis aims to construct a complex molecule from simpler, often petrochemical-based, starting materials. For cryptomerione, early approaches were characterized by their multi-step nature and were often inefficient.

Diastereoselective synthesis is crucial in natural product chemistry for creating specific stereoisomers. mdpi.comscielo.br While the direct diastereoselective synthesis of this compound itself is less detailed, this compound is a critical intermediate in the diastereoselective synthesis of other bioactive sesquiterpenes. nih.govoup.com For instance, the first diastereoselective synthesis of (1S,6R)-1-hydroxy-2,7(14),10-bisabolatrien-4-one, an antifeedant compound, begins with (R)-(−)-cryptomerione. researchgate.netresearchgate.netnih.govoup.com

A key step in controlling the stereochemistry involves the Michael addition of phenylselenol (PhSeH) to (R)-(−)-cryptomerione. researchgate.net This reaction proceeds with high selectivity, with the addition occurring preferentially from the α-axial face at the C(6) position. researchgate.net Subsequent protonation and reduction steps maintain this stereocontrol, leading to the desired diastereomer. researchgate.net This strategy highlights how the stereochemistry of the this compound core can be used to direct the formation of new stereocenters in more complex derivatives.

Semi-synthesis from Natural Precursors

Semi-synthesis utilizes compounds isolated from natural sources as advanced starting materials, which is often more efficient than total synthesis for complex molecules. scripps.edu

(R)-(-)-Carvone, a monoterpene readily available from spearmint oil, is a cornerstone for the efficient synthesis of (R)-(−)-cryptomerione. researchgate.netnih.govoup.comacs.org Researchers have developed improved synthetic routes that circumvent the low yields of earlier total syntheses. researchgate.nettandfonline.com

One effective method involves the allylic bromination of (R)-(-)-carvone to produce an intermediate bromide. researchgate.nettandfonline.com This intermediate is then reacted with a suitable organometallic reagent to couple the side chain, followed by cyclization to form the this compound skeleton. This streamlined approach has been reported to produce (R)-(−)-cryptomerione in a significantly improved yield of 58%, a substantial increase over the earlier five-step methods. researchgate.nettandfonline.com The use of carvone (B1668592) enantiomers also provides a reliable method for preparing both enantiomers of this compound to help determine the absolute configuration of related natural products. researchgate.net

Comparison of Synthetic Routes to (R)-(−)-Cryptomerione
Route TypeStarting MaterialKey StepsNumber of StepsOverall YieldReference
Total SynthesisSimple PrecursorsNot specified5~5% researchgate.nettandfonline.com
Total SynthesisSimple PrecursorsNot specified529.8% tandfonline.com
Semi-synthesis(R)-(-)-CarvoneAllylic bromination, side-chain couplingFewer than 558% researchgate.nettandfonline.com

This compound itself serves as a key bisabolane-type sesquiterpene that can be chemically transformed into other bioactive compounds of the same class. researchgate.net This strategy is central to accessing related natural products that are isolated in smaller quantities. For example, (R)-(−)-cryptomerione is the direct precursor for the diastereoselective synthesis of (1S,6R)-1-hydroxy-2,7(14),10-bisabolatrien-4-one. nih.govoup.com

Furthermore, this newly synthesized derivative can be subjected to further transformations. Through a 1,4-selective reduction of its enone moiety, it is converted into (1S,3R,6R)-1-hydroxy-7(14),10-bisaboladien-4-one, another novel antifeedant sesquiterpene. researchgate.netoup.com These transformations demonstrate the value of this compound as a versatile intermediate in the synthesis of a family of related natural products.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives from a lead compound is a common strategy in medicinal chemistry and chemical biology to explore structure-activity relationships. nih.govmdpi.com In the context of this compound, derivatization has focused on creating related natural products and other novel structures. The primary examples involve the introduction of hydroxyl groups to the this compound framework to produce other bioactive bisabolanes, as discussed previously. nih.govoup.com

The transformation of (R)-(−)-cryptomerione into hydroxylated derivatives like (1S,6R)-1-hydroxy-2,7(14),10-bisabolatrien-4-one is a key example of synthesizing a natural product analogue. tandfonline.com This process of adding functional groups allows for the exploration of how such changes affect biological activity. While extensive libraries of synthetic this compound analogues are not widely reported, the principle is demonstrated through the successful synthesis of these closely related, naturally occurring compounds.

Derivatives Synthesized from (R)-(−)-Cryptomerione
PrecursorDerivative/AnalogueKey TransformationReference
(R)-(−)-Cryptomerione(1S,6R)-1-hydroxy-2,7(14),10-bisabolatrien-4-oneDiastereoselective hydroxylation sequence nih.govoup.com
(1S,6R)-1-hydroxy-2,7(14),10-bisabolatrien-4-one(1S,3R,6R)-1-hydroxy-7(14),10-bisaboladien-4-one1,4-selective reduction of the enone researchgate.netoup.com

Structural Modification Strategies

The structural modification of this compound primarily targets the cyclohexenone ring and its substituents to generate chemical diversity. Research efforts have focused on stereoselective transformations to yield derivatives with defined three-dimensional arrangements, which is crucial for biological activity. nih.gov

A key strategy involves the synthesis of this compound from readily available chiral precursors, such as (R)-(-)-carvone. nih.govoup.com This approach establishes the correct stereochemistry at the C6 position, which is then used as a foundation for further modifications. The derivatization strategies primarily include:

Reduction of the Enone System: One of the most explored modifications is the selective reduction of the conjugated double bond within the cyclohexenone ring. nih.govtandfonline.com This transformation converts the enone into a saturated ketone, altering the planarity and electronic properties of the ring system. This strategy led to the creation of novel antifeedant compounds. nih.gov

Hydroxylation: The introduction of hydroxyl groups at various positions on the bisabolane (B3257923) skeleton is another critical strategy. For instance, diastereoselective synthesis has been employed to introduce a hydroxyl group at the C1 position, starting from (R)-(-)-carvone via a this compound intermediate, to produce bioactive sesquiterpenoids. nih.govtandfonline.com

Side Chain Manipulation: While less common in the reviewed literature, modifications to the aliphatic side chain could present another avenue for derivatization, though current prominent strategies focus on the reactive core.

These modifications aim to systematically probe the molecular features of this compound responsible for its biological effects, allowing for the fine-tuning of its properties.

Methodological Approaches for Derivative Generation

Specific chemical methods have been successfully employed to generate derivatives of this compound. These methods often involve stereocontrolled reactions to ensure the production of specific isomers.

The synthesis of the key intermediate, (R)-(-)-cryptomerione, can be accomplished from (R)-(-)-carvone. nih.govtandfonline.com A diastereoselective synthesis of (1S,6R)-1-hydroxy-2,7(14),10-bisabolatrien-4-one, an antifeedant sesquiterpenoid, was achieved starting from (R)-(-)-carvone, proceeding through (R)-(-)-cryptomerione as a crucial building block. nih.govtandfonline.com

A significant methodological approach for derivatization is the 1,4-selective reduction of the enone moiety in a this compound-derived precursor. nih.gov For example, the transformation of (1S,6R)-1-hydroxy-2,7(14),10-bisabolatrien-4-one into (1S,3R,6R)-1-hydroxy-7(14),10-bisaboladien-4-one was accomplished using sodium borohydride (B1222165) (NaBH₄) in the presence of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in methanol (B129727). tandfonline.com This reaction selectively reduces the double bond conjugated to the ketone, yielding a dihydro derivative. tandfonline.com In this specific synthesis, the reaction yielded the desired product along with its C(3) epimer. tandfonline.com

Another detailed method involves the Michael addition of phenylselenyl hydride (PhSeH) to (R)-(-)-cryptomerione. This reaction occurs preferentially from the α-axial face at the C(6) position, followed by protonation and subsequent reduction by lithium aluminum hydride (LiAlH₄) to yield diastereomeric alcohols. researchgate.net

These methodological approaches demonstrate that the this compound scaffold can be effectively modified using modern synthetic techniques to generate a library of derivatives for further biological evaluation. The syntheses are often multi-step processes requiring careful control of reaction conditions to achieve the desired stereoselectivity. tandfonline.com

Biological Activities and Mechanistic Investigations Pre Clinical Models

Immunomodulatory Effects

Research has explored the effects of Cryptomerione on the functional maturation of human monocyte-derived dendritic cells in vitro. researchgate.netnih.gov Dendritic cells are critical for initiating and regulating immune responses, including the differentiation of naïve T cells into various effector cells. researchgate.netresearchgate.net

Studies on human monocytes exposed to this compound have shown that the compound does not, by itself, enhance the expression of key surface markers associated with dendritic cell maturation. researchgate.netnih.gov Specifically, no increased expression of CD1a, CD80, CD83, CD86, and HLA-DR was observed on dendritic cells primed with this compound alone. researchgate.netnih.gov However, the compound was found to influence the function of dendritic cells when they were primed with specific stimuli. researchgate.net When dendritic cells were primed with cholera toxin (CT), but not lipopolysaccharide (LPS), this compound demonstrated an ability to modulate their function, suggesting a context-dependent activity. researchgate.netnih.gov

This compound has been shown to significantly influence the production of key cytokines by dendritic cells, particularly when these cells are stimulated with cholera toxin (CT). researchgate.netnih.gov In this context, this compound helps to decrease the production of Interleukin-10 (IL-10), an anti-inflammatory cytokine, while increasing the levels of Interleukin-12p70 (IL-12p70), a cytokine crucial for promoting cell-mediated immunity. researchgate.netresearchgate.net This effect was not observed in dendritic cells primed with lipopolysaccharide (LPS). researchgate.netnih.gov

Furthermore, in co-culture systems with naïve T cells, this compound enhanced the secretion of Interferon-gamma (IFN-γ), a signature cytokine of the Th1 response. researchgate.netnih.gov The mechanism for this immunomodulation appears to be linked to its effect on IL-10 secretion and the co-stimulatory molecule OX40L. researchgate.netnih.gov

Table 1: Effect of this compound on Cytokine Production in Cholera Toxin (CT)-Primed Dendritic Cells and Co-cultured T-Cells

CytokineEffect of this compoundCellular SourceReference
Interleukin-10 (IL-10) Influenced (Reduced)Dendritic Cells researchgate.net, nih.gov
Interleukin-12p70 (IL-12p70) Influenced (Increased)Dendritic Cells researchgate.net, nih.gov
Interferon-gamma (IFN-γ) Enhanced SecretionNaïve T-Cells researchgate.net, nih.gov

The modulation of cytokine production by this compound directly impacts the differentiation of T helper (Th) cells. researchgate.net The compound has been demonstrated to induce a polarization towards a Th1 phenotype while inhibiting the Th2 cell polarization that is typically induced by CT-primed dendritic cells. researchgate.netnih.gov The enhancement of IFN-γ and IL-12p70, coupled with the reduction of IL-10, creates a cytokine environment that favors the development of Th1 cells, which are critical for cell-mediated immunity against intracellular pathogens. researchgate.netmdpi.com These findings suggest that this compound can modulate human dendritic cell function in a way that steers the immune response towards a Th1/Th2 balance favoring Th1. researchgate.netnih.gov

The functional consequence of this compound's influence on dendritic cells has been assessed using the allogeneic mixed lymphocyte reaction (MLR), a standard in-vitro assay to measure T-cell proliferation and reactivity. revvity.co.jphorizondiscovery.com In these studies, this compound was found to augment the T-cell stimulatory capacity of dendritic cells that had been primed with cholera toxin. researchgate.netnih.gov This indicates that despite not inducing maturation markers on its own, this compound can enhance the ability of stimulated dendritic cells to activate T-cells, a key step in initiating an adaptive immune response. researchgate.net

Antifeedant Activity

In addition to its immunomodulatory properties, research has investigated the role of compounds from Cryptomeria japonica, the source of this compound, in plant defense against herbivores.

While methanol (B129727) extracts of Cryptomeria japonica have been shown to completely inhibit feeding by the migratory locust, Locusta migratoria, studies have identified other specific terpenols and sesquiterpenes as the primary active antifeedants. nih.govnih.gov Compounds such as (+)-ferruginol, (-)-cubebol, (1S,6R)-2,7(14),10-bisabolatrien-1-ol-4-one, and (+)-7(14),10-bisaboladien-1-ol-4-one have been isolated and shown to strongly inhibit feeding, particularly when combined. nih.govnih.gov

The direct antifeedant activity of this compound itself is less clearly defined in these studies. However, its importance is highlighted in synthetic chemistry research, where (R)-(-)-cryptomerione served as a starting material for the diastereoselective synthesis of (1S,6R)-1-hydroxy-2,7(14),10-bisabolatrien-4-one, a known antifeedant against Locusta migratoria. researchgate.net This demonstrates a chemical link between this compound and compounds with proven efficacy against this significant agricultural pest.

Efficacy against Mollusks (e.g., Acusta despesta)

Scientific literature available through extensive searches does not currently contain specific studies or data regarding the efficacy of the chemical compound this compound against any mollusk species, including Acusta despesta. Research into the molluscicidal properties of compounds from Cryptomeria japonica has not specifically identified this compound as an active agent in this context.

Repellent Effects

This compound has been identified as a bioactive constituent from Cryptomeria japonica with notable repellent or toxic effects against specific invertebrates in laboratory settings. Bioassay-guided fractionation of extracts from Cryptomeria japonica has pinpointed this compound as a potent compound against the Formosan subterranean termite. Furthermore, it has been isolated as an active agent against the house dust mite, Dermatophagoides pteronyssinus. These findings highlight the compound's potential role in pest management, arising from the natural defensive chemistry of Cryptomeria japonica. nih.govnchu.edu.twmdpi.com

Target OrganismActivity TypeSource
Formosan Subterranean Termite (Coptotermes formosanus)Anti-termite / Repellent researchgate.net
House Dust Mite (Dermatophagoides pteronyssinus)Acaricidal / Repellent nih.gov

Anti-inflammatory Properties

Inhibition of Inflammatory Mediators (e.g., NO, TNF-α, IL-6)

Volatile oils extracted from the solid wood of Cryptomeria japonica, which contain a complex mixture of dozens of compounds including trace amounts of this compound, have demonstrated anti-inflammatory properties. nih.gov In studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, these volatile oils were shown to inhibit the production of key inflammatory mediators. nih.govresearchgate.net Specifically, one investigation found that the volatile oil from 60-year-old trees (VO-60) at a concentration of 10 μg/mL achieved a 25.79% reduction in nitric oxide (NO), a 52.24% reduction in tumor necrosis factor-alpha (TNF-α), and a 27.10% reduction in interleukin-6 (IL-6). nih.govresearchgate.net However, correlation and docking analyses within the same study suggested that other major components of the oil, namely sandaracopimarinal, sandaracopimarinol (B1252108), β-eudesmol, and ferruginol, were the potential active compounds responsible for these effects. nih.govresearchgate.net Currently, there is no direct evidence attributing the inhibition of NO, TNF-α, or IL-6 to isolated this compound.

Cellular Models for Anti-inflammatory Assessment (e.g., RAW264.7)

The RAW264.7 murine macrophage cell line is a standard and widely used in vitro model for the preliminary assessment of the anti-inflammatory potential of natural products and chemical compounds. nih.govnchu.edu.twresearchgate.net In this model, the cells are typically stimulated with a bacterial endotoxin, such as lipopolysaccharide (LPS), which triggers a robust inflammatory response. nih.govresearchgate.net This response includes the activation of cellular signaling pathways that lead to the increased expression and release of pro-inflammatory mediators, including nitric oxide (NO), TNF-α, and IL-6. nih.govresearchgate.net The efficacy of a test compound is evaluated by its ability to suppress the production of these mediators in the LPS-stimulated cells, providing a quantitative measure of its anti-inflammatory activity. nih.gov

Antimicrobial Activities

Antifungal Efficacy (e.g., against Aspergillus fumigatus, Gloeophyllum trabeum)

Volatile oils extracted from Cryptomeria japonica wood have shown notable antifungal efficacy against various fungi, including the pathogenic mold Aspergillus fumigatus and the wood-rot fungus Gloeophyllum trabeum. nih.govmdpi.com While this compound is a constituent of these oils, the antifungal activity is a result of the complex mixture of all components. Research has determined the minimum inhibitory concentration (MIC) for these volatile oils. One study found that the oil from 50-year-old trees was particularly effective against Aspergillus fumigatus, with a MIC value of 0.312 mg/mL. nih.govmdpi.com The volatile oil from 60-year-old trees was most effective against the brown-rot fungus Gloeophyllum trabeum, exhibiting a MIC value of 1.25 mg/mL. nih.govmdpi.com Other studies suggest that the antifungal properties of C. japonica heartwood oil may be linked to major sesquiterpene components such as delta-cadinene and isoledene. nih.govscispace.com

Fungal SpeciesTest SubstanceMinimum Inhibitory Concentration (MIC)Source
Aspergillus fumigatusC. japonica Volatile Oil (from 50-year-old tree)0.312 mg/mL nih.govmdpi.com
Gloeophyllum trabeumC. japonica Volatile Oil (from 60-year-old tree)1.25 mg/mL nih.govmdpi.com

Antibacterial Efficacy (e.g., against E. coli, S. aureus, P. aeruginosa)

Volatile oils extracted from the solid wood boards of Cryptomeria japonica, which contain this compound as a minor component (0–1.00%), have demonstrated weak antibacterial activity. mdpi.comresearchgate.netnih.gov The minimum inhibitory concentration (MIC) for these volatile oils against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria was found to be greater than 10 mg/mL. mdpi.comresearchgate.netnih.gov In contrast, other compounds found in these volatile oils, such as sandaracopimarinol and ferruginol, have been noted for their antimicrobial properties. nih.gov

While direct studies on the antibacterial action of isolated this compound are limited, research on plant extracts containing a variety of phytochemicals has shown efficacy against these bacteria. For instance, various plant extracts have demonstrated good antibacterial properties against P. aeruginosa and E. coli. brieflands.com Similarly, extracts of Petroselinum crispum have shown inhibitory activity against E. coli, S. aureus, and P. aeruginosa. researchgate.net Studies on other natural compounds, like certain antimicrobial peptides, have also shown potent activity against these bacterial strains. frontiersin.org

Antibacterial Activity of C. japonica Volatile Oils
Bacterial StrainOrganism TypeMinimum Inhibitory Concentration (MIC)Reference
Escherichia coliGram-negative> 10 mg/mL mdpi.comresearchgate.netnih.gov
Staphylococcus aureusGram-positive> 10 mg/mL mdpi.comresearchgate.netnih.gov
Pseudomonas aeruginosaGram-negative> 10 mg/mL mdpi.comresearchgate.netnih.gov

Antimalarial Activity

While direct studies on the antimalarial properties of this compound are not extensively detailed in the provided context, related research suggests potential. Abieta-7,13-diene, a compound also found in the volatile oils of C. japonica, has demonstrated antimalarial activity. nih.gov Furthermore, other sesquiterpenes, a class of compounds to which this compound belongs, are known to possess antimalarial properties. mdpi.com The investigation of animal venoms has also identified various substances with antimalarial activity that act at different points in the biological cycle of Plasmodium. sciprofiles.com

Other Biological Observations

Potential Neuroprotective Activities (from volatile oils)

Volatile oils (VOs) from Cryptomeria japonica, which include this compound as a trace component, have exhibited potential neuroprotective effects. mdpi.comresearchgate.netnih.gov In studies using corticosterone-induced PC12 cells, a model for neuronal cell damage, treatment with these volatile oils led to a significant increase in cell viability and a reduction in the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. mdpi.comnih.gov Specifically, VOs at a concentration of 10 μg/mL increased cell viability by up to 70.36% and reduced LDH release by up to 41.10%. mdpi.comnih.gov These neuroprotective effects are attributed to the diverse organic compounds within the oils, such as terpenes and terpenoids, which are known to have antioxidant, anti-inflammatory, and anti-apoptotic properties. researchgate.net The modulation of microglia, the primary immune cells in the brain, is a potential mechanism for the neuroprotective effects of essential oil components. nih.gov

Termiticidal Activity

This compound has been identified as a potent termiticidal substance. researchgate.netacs.orgdokumen.pub Bioassay-guided fractionation of the methanol extract from the black-heartwood of Cryptomeria japonica led to the isolation of this compound, which demonstrated significant activity against the Formosan subterranean termite (Coptotermes formosanus). researchgate.netacs.orgdokumen.pub Alongside this compound, other compounds such as cubenol, epicubenol, and cubebol (B1253545) were also identified as having strong termiticidal effects. researchgate.net The heartwood of C. japonica generally exhibits the highest termiticidal activity, with the neutral fraction of the ethanol (B145695) extractives containing the most potent compounds. kaiseisha-press.ne.jp

Termiticidal Compounds from Cryptomeria japonica
CompoundSourceActivityReference
This compoundBlack-heartwoodPotent termiticidal researchgate.netacs.orgdokumen.pub
CubenolBlack-heartwoodPotent termiticidal researchgate.net
EpicubenolBlack-heartwoodPotent termiticidal researchgate.net
CubebolBlack-heartwoodPotent termiticidal researchgate.net
β-EudesmolHeartwoodTermiticidal kaiseisha-press.ne.jp
SandaracopimarinolHeartwoodTermiticidal kaiseisha-press.ne.jp
16-PhyllocladanolHeartwoodHighest termiticidal kaiseisha-press.ne.jp

In Vitro and In Vivo (Animal) Experimental Models

Cell-based Assays and Culture Systems

The biological activities of this compound and related compounds have been investigated using various in vitro cell-based assays and culture systems. For assessing potential neuroprotective effects, corticosterone-induced PC12 cells are utilized as a model for neuronal damage. mdpi.comnih.gov In these assays, cell viability and the release of lactate dehydrogenase (LDH) are measured to determine the protective effects of the tested compounds. mdpi.comnih.gov

For evaluating anti-inflammatory activity, lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells are commonly used. mdpi.comresearchgate.net The inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) production are key parameters measured in these assays. mdpi.comresearchgate.net

Cytotoxicity of compounds is often evaluated against various cancer cell lines. For instance, the cytotoxic properties of essential oils containing this compound have been tested against the human promyelocytic leukemia cell line (HL-60). mdpi.com

Furthermore, to understand the mechanisms of action, cell-based assays can be employed to investigate complex biochemical effects, such as enzyme activity, cell viability, and in vitro toxicity. pharmaron.com These assays are crucial for the preclinical and clinical development of therapeutic agents. pharmaron.com The development of three-dimensional (3D) spheroids and microtissues in vitro provides a more physiologically relevant model for toxicity and viability testing. nih.gov

Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets. mdpi.comresearchgate.net For abietane diterpenes, the stereochemistry at various chiral centers can significantly influence their pharmacological properties.

While specific studies isolating the impact of stereochemistry on cryptomerione's activity are limited, research on related compounds underscores its importance. For instance, in other bioactive natural products, different stereoisomers can exhibit vastly different biological activities, with one enantiomer often being significantly more potent or even exerting a different effect altogether. researchgate.netdovepress.com This principle strongly suggests that the specific stereoconfiguration of this compound is integral to its biological function. Any alteration to the chiral centers within its abietane core would likely lead to significant changes in its activity profile. For example, studies on oleandomycin derivatives have shown that modifying the stereochemistry at specific positions can greatly affect their antibacterial and anti-inflammatory activities. nih.gov

Influence of Functional Group Modifications

The modification of functional groups on the abietane skeleton has been a key focus of SAR studies to enhance the therapeutic potential of this class of compounds. phcog.com For this compound, the presence and positioning of its hydroxyl and ketone groups are predicted to be pivotal for its biological effects.

SAR studies on other abietane-type diterpenes with anticancer properties have revealed several key trends that can be extrapolated to this compound:

Oxygenation at C7: The presence of an oxygenated functional group at the C7 position is often considered essential for cytotoxic activity. phcog.com Furthermore, a carbonyl group at C7, as seen in this compound, generally leads to higher activity compared to a hydroxyl group at the same position. phcog.com

Electron-donating groups at C6 and/or C7: The presence of electron-donating groups at these positions on the abietane skeleton appears to be crucial for cytotoxic effects against cancer cell lines. nih.gov

Hydroxyl Groups: The incorporation of hydroxyl groups can enhance the inhibitory activity of certain compounds. nih.gov The specific location and orientation of these groups are critical. For instance, in some flavonoids, hydroxyl groups are important for optimal platelet inhibitory activities. researchgate.net

Based on these findings, modifications to the functional groups of this compound could have the following hypothetical effects:

Reduction of the C7-carbonyl: Reducing the ketone at the C7 position to a hydroxyl group might decrease its cytotoxic activity. phcog.com

Modification of the C-ring: Alterations to the aromatic C-ring, such as the introduction of different substituents, could modulate the compound's electronic properties and its interactions with biological targets.

Introduction of halogens: The addition of halogen atoms can in some cases enhance antimicrobial activity. mdpi.com

The following table summarizes the potential impact of functional group modifications on the biological activity of this compound, based on studies of related compounds.

Modification LocationOriginal Functional GroupPotential ModificationPredicted Impact on ActivityReference
C7CarbonylHydroxylDecrease in cytotoxic activity phcog.com
C6/C7-Addition of electron-donating groupsPotential increase in cytotoxic effects nih.gov
General-Introduction of hydroxyl groupsPotential enhancement of inhibitory activity nih.gov
C-ringAromatic systemIntroduction of various substituentsModulation of electronic properties and target interaction
General-Addition of halogen atomsPotential enhancement of antimicrobial activity mdpi.com

Identification of Pharmacophores and Key Structural Motifs

A pharmacophore is the specific three-dimensional arrangement of chemical features that is essential for a molecule to interact with a specific biological target and elicit a response. peerj.com For this compound and related abietane diterpenes, the key pharmacophoric features are likely derived from the arrangement of its hydrophobic core and the spatial orientation of its hydrogen bond donors and acceptors.

Based on the SAR insights from analogous abietane diterpenes, the following structural motifs are likely crucial for the biological activity of this compound:

The Abietane Skeleton: The rigid tricyclic ring system provides the fundamental scaffold that correctly positions the key functional groups for interaction with target molecules.

The Oxygenated C7-Position: The carbonyl group at C7 is a key feature, likely acting as a hydrogen bond acceptor in interactions with biological targets. This is a common feature in many bioactive abietane diterpenes with anticancer properties. phcog.com

The Aromatic C-Ring: The aromatic ring with its hydroxyl group contributes to the molecule's electronic properties and can participate in π-π stacking or hydrogen bonding interactions with target proteins. nih.gov

The identification of these key structural motifs provides a foundation for the rational design of novel this compound analogs with potentially enhanced or more specific biological activities. By understanding which parts of the molecule are essential for its effects, medicinal chemists can focus on modifying other parts of the scaffold to fine-tune its properties.

Research Gaps and Future Perspectives

Elucidation of Comprehensive Biosynthetic Pathways

The biosynthesis of terpenoids in plants generally proceeds through two well-established pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids frontiersin.org. As a sesquiterpenoid, the precursors to Cryptomerione are synthesized via one of these routes. However, the specific enzymatic steps that convert primary metabolites into the final this compound structure are not fully elucidated.

A significant research gap exists in identifying and characterizing the specific enzymes—such as terpene synthases, cytochrome P450 monooxygenases, and dehydrogenases—responsible for its construction. Future research should focus on:

Transcriptome and Genome Analysis: Sequencing the transcriptome of Cryptomeria japonica tissues where this compound is abundant can help identify candidate genes for the biosynthetic pathway.

Heterologous Expression: Expressing these candidate genes in microbial hosts (like E. coli or yeast) or via transient expression in plants like Nicotiana benthamiana can confirm their enzymatic function frontiersin.org.

Chemoproteomic Approaches: Using activity-based probes derived from biosynthetic intermediates could help capture and identify the specific enzymes involved directly from plant extracts, a powerful tool for untangling complex plant metabolic pathways dntb.gov.ua.

Closing this knowledge gap is essential not only for understanding how nature produces this molecule but also for enabling its biotechnological production through metabolic engineering, which could provide a sustainable and scalable supply.

Development of Novel and Efficient Synthetic Methodologies

The future in this area lies in developing more efficient, scalable, and cost-effective synthetic strategies. Key goals should include:

Improving Yields: Optimizing reaction conditions, exploring alternative catalysts, and reducing the number of synthetic steps.

Stereoselectivity: Developing highly stereoselective methods is crucial, as the biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry.

Novel Starting Materials: Investigating alternative, more abundant, or cheaper starting materials to move away from the reliance on carvone (B1668592).

The development of robust synthetic methodologies is a prerequisite for producing the quantities of this compound and its future analogues needed for extensive preclinical and clinical evaluation.

Table 1: Comparison of Selected Synthetic Approaches to this compound

Starting MaterialKey Steps/ReagentsReported YieldReference
Brominated (R)-(-)-carvoneOne-step synthesis58% nih.gov
(R)-(-)-carvoneMulti-step process including reaction with 3-methyl-2-butenylmagnesium bromide and PDC oxidation8.4% (total) nih.gov

Deeper Understanding of Molecular Targets and Signaling Pathways for Biological Activities

Preliminary studies have revealed that this compound possesses several interesting biological activities, including immunomodulatory and cytotoxic effects. One study found that this compound can promote a Th1-type immune response by modulating the production of interleukin-10 (IL-10) in dendritic cells primed with cholera toxin mdpi.com. Furthermore, it has been identified as a plausible cytotoxic agent against certain cancer cell lines .

However, the precise molecular targets remain largely unknown. Future research must aim to:

Identify Direct Binding Partners: Utilize techniques like affinity chromatography-mass spectrometry or thermal shift assays to identify the specific proteins that this compound directly binds to within the cell.

Map Signaling Cascades: Once a target is identified, downstream signaling pathways should be meticulously mapped. For its immunomodulatory effects, understanding its influence on transcription factors like STATs or NF-κB is crucial. For its cytotoxicity, investigating its impact on apoptosis-related proteins (e.g., caspases, Bcl-2 family) or cell cycle regulators is necessary.

Validate Molecular Mechanisms: The findings from cellular studies need to be validated to confirm that the interaction with a proposed target is responsible for the observed biological effect.

A thorough understanding of its mechanism of action is fundamental for predicting its therapeutic efficacy and potential side effects.

Exploration of New Biological Activities and Applications in Relevant Pre-clinical Models

The known biological activities of this compound provide a strong foundation for further exploration. It has demonstrated antifeedant, termiticidal, anti-inflammatory, and cytotoxic properties frontiersin.orgmdpi.comu-tokyo.ac.jp.

The next logical step is to move from in vitro assays to in vivo preclinical models to assess its potential therapeutic applications. Future research should explore:

Oncology: Given its in vitro cytotoxicity against leukemia cells, its efficacy should be tested in animal models of hematological malignancies and other cancers mdpi.com.

Immunology: Its ability to modulate T-cell responses suggests potential applications in diseases where a Th1/Th2 imbalance is implicated, such as certain autoimmune disorders or as an adjuvant in vaccines. Preclinical models for these conditions are essential.

Infectious Diseases: As a component of essential oils with antimicrobial activity, the specific antibacterial and antifungal spectrum of pure this compound should be determined and then evaluated in preclinical infection models mdpi.com.

Neuroprotection: While the neuroprotective potential of the essential oil it is found in has been suggested, the specific contribution and activity of this compound itself needs to be isolated and tested in models of neurodegenerative diseases horizonepublishing.com.

These preclinical studies are critical for establishing proof-of-concept and justifying any future clinical development.

Design and Synthesis of Advanced Analogues with Enhanced Potency or Selectivity

Natural products often serve as a scaffold for the development of semi-synthetic analogues with improved properties. It has been suggested that this compound is a strong candidate for modification to generate more potent analogues, particularly for anticancer applications mdpi.com. The existing structure, with its ketone functionality and multiple double bonds, offers several sites for chemical modification.

Future work in this area should involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by systematically modifying different parts of the this compound molecule. This will help to identify the key chemical features (pharmacophore) responsible for its biological activity.

Analogue Synthesis: Creating derivatives to improve potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability. For example, converting the ketone to other functional groups or modifying the side chains could yield compounds with enhanced activity.

Prodrug Strategies: Designing prodrugs of this compound that can be activated at a specific target site, potentially reducing off-target toxicity.

This medicinal chemistry approach is a well-established strategy for optimizing a natural product lead into a viable drug candidate.

Integration of Computational Approaches in Mechanistic and SAR Studies

Computational tools are invaluable for accelerating drug discovery and providing insights that are difficult to obtain through experimental methods alone. Molecular docking studies have already been employed to suggest how this compound might interact with biological targets to exert its cytotoxic and anti-inflammatory effects .

To build on this, future research should integrate a broader range of computational approaches:

Molecular Dynamics (MD) Simulations: To study the stability of the predicted binding poses from docking studies and to understand the dynamic behavior of the target-ligand complex over time.

Quantitative Structure-Activity Relationship (QSAR): Once a library of analogues is synthesized and tested, QSAR models can be built to correlate chemical structures with biological activities, enabling the rational design of more potent compounds.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogues, helping to prioritize compounds with favorable drug-like properties for further development.

Target Prediction: Reverse docking or pharmacophore-based screening of this compound against databases of protein structures could help to identify new, previously unsuspected molecular targets.

Integrating these computational methods into the research workflow will save time and resources, allowing for a more focused and efficient exploration of this compound's potential.

Q & A

Q. What gaps exist in understanding this compound’s structure-activity relationships (SAR), and how can they be addressed?

  • Methodological Answer :
  • Synthetic Analog Libraries : Synthesize derivatives with modifications to the core scaffold (e.g., hydroxylation, methylation).
  • Cryo-EM or X-ray Crystallography : Resolve this compound bound to target proteins to identify key binding motifs.
  • AI-Driven SAR : Train neural networks on bioactivity data to predict novel analogs with enhanced potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.